N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Overview
Description
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride is a chemical compound with the molecular formula C18H28Cl2N4O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the cyanophenyl group: This step involves the reaction of the piperazine derivative with a cyanophenylmethyl halide under basic conditions.
Formation of the hexanamide chain: The final step involves the reaction of the intermediate with a hexanoyl chloride to form the hexanamide chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The cyanophenyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal agent.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride is unique due to its specific structural features, such as the cyanophenyl group and the hexanamide chain, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-6-piperazin-1-ylhexanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O.2ClH/c19-14-16-5-7-17(8-6-16)15-21-18(23)4-2-1-3-11-22-12-9-20-10-13-22;;/h5-8,20H,1-4,9-13,15H2,(H,21,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDMCZNBIVPWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCCC(=O)NCC2=CC=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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